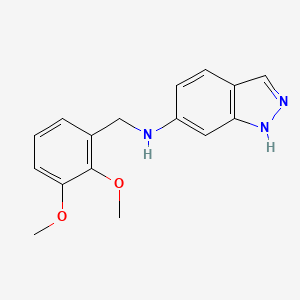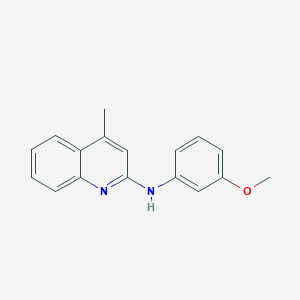
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione, also known as thiazolidinedione, is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. This compound belongs to a class of drugs known as peroxisome proliferator-activated receptor gamma (PPARγ) agonists, which have been shown to have anti-inflammatory, anti-diabetic, and anti-cancer properties.
作用機序
The mechanism of action of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione is through activation of PPARγ, a nuclear receptor that regulates glucose and lipid metabolism, inflammation, and cell proliferation. PPARγ activation leads to increased insulin sensitivity, improved glucose metabolism, and reduced inflammation. It also leads to inhibition of cell proliferation and induction of apoptosis in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It improves insulin sensitivity and glucose metabolism by increasing glucose uptake and utilization in skeletal muscle and adipose tissue. It also reduces inflammation by inhibiting the production of pro-inflammatory cytokines and chemokines. Moreover, it inhibits the growth of cancer cells by inducing cell cycle arrest and apoptosis.
実験室実験の利点と制限
One of the advantages of using 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione in lab experiments is its well-established mechanism of action. It is also relatively easy to synthesize and purify, making it readily available for research purposes. However, one of the limitations is its potential toxicity, which requires careful dosing and monitoring in animal studies.
将来の方向性
There are several future directions for research on 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione. One area of interest is its potential as an anti-cancer agent, particularly in combination with other chemotherapeutic agents. Another area is its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease, as it has been shown to have neuroprotective effects in animal models. Moreover, further research is needed to elucidate its potential therapeutic effects in other medical conditions such as obesity, cardiovascular disease, and autoimmune disorders.
Conclusion
In conclusion, this compound is a synthetic compound that has been extensively studied for its potential therapeutic effects in various medical conditions. Its mechanism of action involves activation of PPARγ, which leads to improved insulin sensitivity, reduced inflammation, and inhibition of cell proliferation. While it has potential advantages in lab experiments, careful dosing and monitoring are required due to its potential toxicity. Further research is needed to explore its potential therapeutic effects in various medical conditions and its use in combination with other agents.
合成法
The synthesis of 5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione involves the reaction of 2,4-5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedionedione with 5-isopropyl-2-methoxybenzaldehyde in the presence of a catalyst. The product is then purified using various techniques such as recrystallization, column chromatography, or HPLC.
科学的研究の応用
5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-imidazolidinedione has been extensively studied for its potential therapeutic effects in various medical conditions such as diabetes, inflammation, and cancer. It has been shown to improve insulin sensitivity and glucose metabolism in patients with type 2 diabetes. It also has anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. Moreover, it has been shown to inhibit the growth of cancer cells in vitro and in vivo, suggesting its potential as an anti-cancer agent.
特性
IUPAC Name |
(5E)-5-[(4-methoxy-2-methyl-5-propan-2-ylphenyl)methylidene]imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O3/c1-8(2)11-6-10(9(3)5-13(11)20-4)7-12-14(18)17-15(19)16-12/h5-8H,1-4H3,(H2,16,17,18,19)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNXTTZIVTUUNDL-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1C=C2C(=O)NC(=O)N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1/C=C/2\C(=O)NC(=O)N2)C(C)C)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-(3,4-dichlorophenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(4-fluorophenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5714492.png)

![2-[5-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N-(2-phenylethyl)acetamide](/img/structure/B5714505.png)

![methyl 3-{[(3,4-dimethylphenoxy)acetyl]amino}-2-methylbenzoate](/img/structure/B5714526.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-5-methyl-3-thiophenecarbohydrazide](/img/structure/B5714545.png)



![2-methyl-3-{[(4-nitrophenyl)acetyl]amino}benzoic acid](/img/structure/B5714581.png)
![4-chloro-2-[(4-phenylbutanoyl)amino]benzoic acid](/img/structure/B5714584.png)
![2-[(5-chloro-2-thienyl)carbonyl]-N-(2-furylmethyl)hydrazinecarbothioamide](/img/structure/B5714596.png)
![5-[(4-methoxyphenyl)amino]-2-(3-methylphenyl)-1,3-oxazole-4-carbonitrile](/img/structure/B5714602.png)